

Application Notes and Protocols for the Detection of 9-Methylundecanoyl-CoA

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Compound of Interest

Compound Name: 9-Methylundecanoyl-CoA

Cat. No.: B15546129

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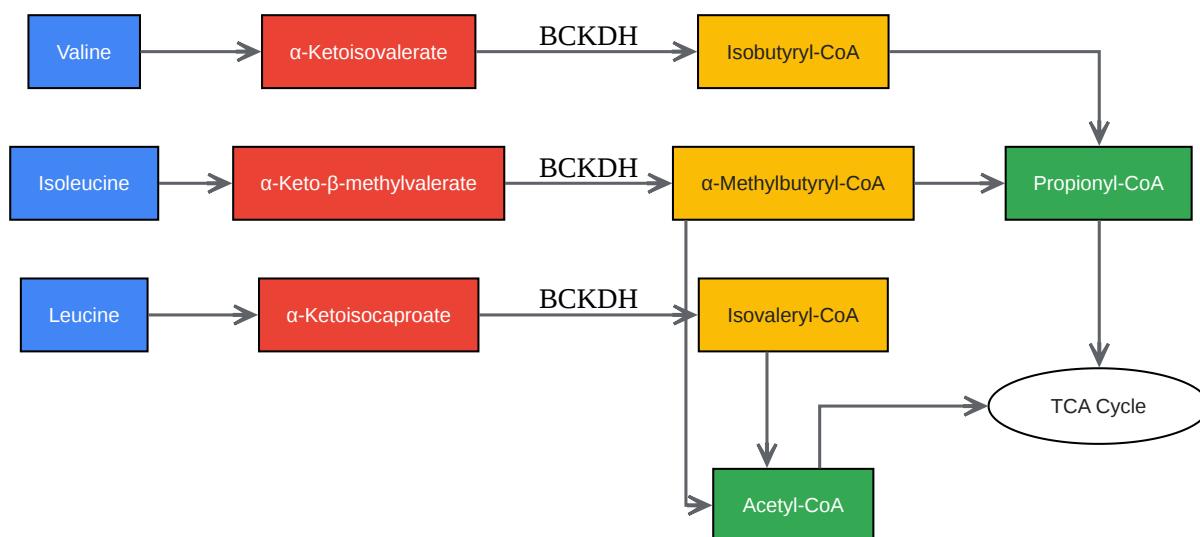
Introduction

9-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, identifying biomarkers for disease, and in drug development for monitoring the effects of therapeutic agents on metabolic pathways. Acyl-CoAs are key intermediates in numerous metabolic processes, including fatty acid β -oxidation and the biosynthesis of complex lipids. Their detection and quantification can be challenging due to their low abundance and inherent instability.

This document provides a detailed protocol for the analytical detection of **9-Methylundecanoyl-CoA** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of acyl-CoAs.^[1] The protocols outlined below are based on established methods for long-chain and branched-chain acyl-CoA analysis and have been adapted for the specific detection of **9-Methylundecanoyl-CoA**.

Metabolic Significance of Branched-Chain Acyl-CoAs

Branched-chain fatty acids, and their corresponding acyl-CoA derivatives, are involved in specific metabolic pathways. They can originate from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine) or from dietary sources. The metabolism of these molecules is essential for maintaining cellular energy homeostasis and lipid diversity. Dysregulation of branched-chain acyl-CoA metabolism has been implicated in various metabolic disorders. The following diagram illustrates a generalized pathway for the metabolism of branched-chain amino acids leading to the formation of various acyl-CoA intermediates.

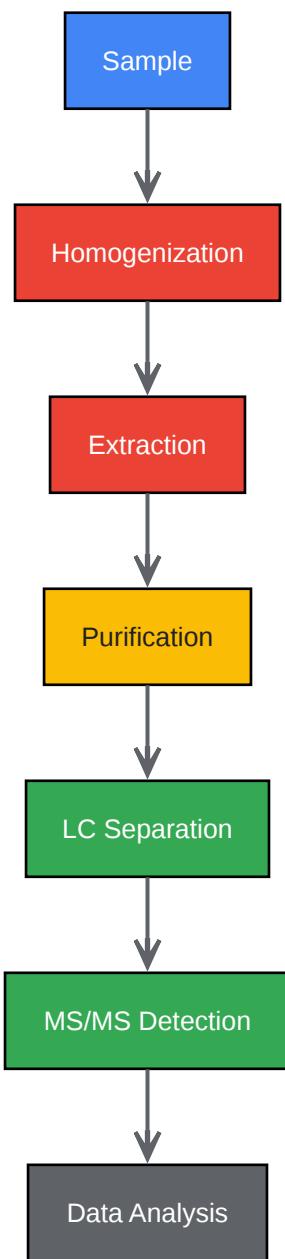


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Branched-chain amino acid metabolism.

Experimental Workflow

The overall experimental workflow for the analysis of **9-Methylundecanoyl-CoA** involves sample preparation, including extraction and purification, followed by separation using liquid chromatography and detection by tandem mass spectrometry.



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Analytical workflow for **9-Methylundecanoyl-CoA**.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS. These values can be used as a reference for the expected performance of the method for **9-Methylundecanoyl-CoA**.

Parameter	Representative Value	Reference
Limit of Detection (LOD)	4.2 - 16.9 nM	[2]
Limit of Quantitation (LOQ)	4.2 - 16.9 nM	[2]
**Linearity (R^2) **	> 0.99	[3]
Intra-run Precision (%RSD)	1.2 - 4.4%	[4]
Inter-run Precision (%RSD)	2.6 - 12.2%	[4]
Recovery	70 - 80%	[5]
Accuracy	94.8 - 110.8%	[4]

Note: These values are for other long-chain acyl-CoAs and may vary for **9-Methylundecanoyl-CoA**.

Experimental Protocols

Sample Preparation

Objective: To extract and purify acyl-CoAs from biological samples while minimizing degradation.

Materials:

- Biological sample (e.g., ~40 mg of frozen tissue or cultured cells)[3]
- Homogenization buffer: 100 mM potassium phosphate monobasic (KH_2PO_4), pH 4.9[3][5]
- Extraction solvent: Acetonitrile:isopropanol (3:1, v/v) or Acetonitrile:2-propanol:methanol (3:1:1, v/v/v)[3]
- Internal standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue.
- Solid-phase extraction (SPE) columns (e.g., mixed-mode or C18).
- Centrifuge, homogenizer, vortex mixer, sonicator.

Protocol for Tissue Samples:

- Place approximately 40 mg of frozen tissue in a pre-chilled tube.[3]
- Add 0.5 mL of ice-cold homogenization buffer and the internal standard.[3]
- Homogenize the tissue on ice.[3]
- Add 0.5 mL of the extraction solvent.[3]
- Vortex the mixture for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
- Collect the supernatant.
- The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.[4][5] Condition the SPE column with methanol, equilibrate with water, load the sample, wash with an acidic solution, and elute the acyl-CoAs with a basic methanol or acetonitrile solution.[6]
- Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol for Cultured Cells:

- Rinse cultured cells with ice-cold PBS.
- Scrape the cells in ice-cold PBS and centrifuge to obtain a cell pellet.
- Resuspend the cell pellet in an acidic solution (e.g., 0.6% formic acid in water).[7]
- Add acetonitrile, vortex, and sonicate to ensure homogeneity.[7]
- Centrifuge to pellet the protein and collect the supernatant for analysis.

Liquid Chromatography

Objective: To separate **9-Methylundecanoyl-CoA** from other acyl-CoAs and matrix components.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 μ m particle size).[3]

Mobile Phases:

- Mobile Phase A: 15 mM ammonium hydroxide in water.[3]
- Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]

Gradient Elution Program: A typical gradient would start with a low percentage of organic phase (Mobile Phase B) and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.

Time (min)	Flow Rate (mL/min)	% Mobile Phase B
0.0	0.4	20
2.8	0.4	45
3.0	0.4	25
4.0	0.4	65
4.5	0.4	20
5.0	0.4	20

This is an example gradient and should be optimized for the specific column and system used. [3]

Tandem Mass Spectrometry

Objective: To specifically detect and quantify **9-Methylundecanoyl-CoA**.

Instrumentation:

- Triple quadrupole mass spectrometer.

Ionization Mode:

- Positive Electrospray Ionization (ESI+).[3][4]

Detection Mode:

- Multiple Reaction Monitoring (MRM).

MRM Transition for **9-Methylundecanoyl-CoA**:

- Precursor Ion (Q1): The theoretical monoisotopic mass of the protonated molecule $[M+H]^+$ of **9-Methylundecanoyl-CoA** ($C_{33}H_{58}N_7O_{17}P_3S$) is approximately 950.29 g/mol .
- Product Ion (Q2): Acyl-CoAs typically show a characteristic neutral loss of the phosphopantetheine moiety (507 Da) or produce a specific fragment ion. A common transition to monitor is the loss of this group.[6][8] Therefore, the product ion would be approximately 443.29 m/z.
- Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 30-40 eV for similar molecules.[9]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
9-Methylundecanoyl-CoA	~950.3	~443.3	To be optimized
Heptadecanoyl-CoA (IS)	1018.5	511.5	To be optimized

Data Analysis:

- The concentration of **9-Methylundecanoyl-CoA** is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a surrogate standard (e.g., another long-chain acyl-CoA).

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